molecular formula C14H11N3O2 B1331499 1-benzyl-5-nitro-1H-1,3-benzimidazole CAS No. 15207-93-9

1-benzyl-5-nitro-1H-1,3-benzimidazole

Cat. No. B1331499
CAS RN: 15207-93-9
M. Wt: 253.26 g/mol
InChI Key: IMWRCUGAWHFPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-nitro-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is characterized by a nitro group at the 5-position and a benzyl group at the 1-position of the benzimidazole core. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antihypertensive, and antileukemic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One efficient approach is the microwave-assisted, one-pot synthesis, which involves the cyclo-condensation of 4-nitro ortho-phenylenediamine with phenoxyacetic acids in the presence of HCl catalyst. This method offers advantages such as high yields, short reaction times, and simple purification procedures . Another versatile method involves the reductive cyclization of o-nitroanilines in the presence of aldehydes using Na2S2O4 as a reducing agent. This technique allows for the synthesis of various 2-substituted N-H benzimidazoles and N-alkyl or N-aryl benzimidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-benzyl-5-nitro-1H-1,3-benzimidazole, is characterized by the presence of a planar benzimidazole core, which can engage in π-π interactions due to the aromatic system. The presence of substituents like the nitro and benzyl groups can influence the electronic properties and molecular conformation, which in turn can affect their biological activity .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their functional groups. The nitro group is a key moiety that can undergo reduction, and the benzyl group can be involved in reactions typical of aromatic compounds. The reactivity of these groups allows for further chemical modifications, which can be used to synthesize a wide range of benzimidazole-based compounds with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-5-nitro-1H-1,3-benzimidazole are influenced by its molecular structure. The planarity of the benzimidazole core and the presence of electron-withdrawing groups like the nitro group can affect the compound's solubility, melting point, and stability. Hydrogen bonding interactions, particularly involving water molecules, can stabilize the crystal structure of these compounds, as observed in related benzimidazole derivatives . The presence of specific functional groups can be analyzed using spectroscopic methods such as IR, NMR, and mass spectroscopy, which are essential for confirming the structure of synthesized compounds .

Scientific Research Applications

Anticancer Potential

1-Benzyl-5-nitro-1H-1,3-benzimidazole derivatives have shown potential as anticancer agents. For instance, a study synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated their cytotoxicity against various human neoplastic cell lines. One compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, exhibited notable in vitro cytotoxic activity, particularly against the A549 cell line, indicating its potential as a potent anticancer agent (Romero-Castro et al., 2011).

Antihypertensive Activity

Certain 5-nitro benzimidazole derivatives have been designed as angiotensin II receptor antagonists with significant antihypertensive activities. These compounds, particularly 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, have shown high affinity for the angiotensin II type 1 receptor and have been effective in reducing blood pressure in hypertensive rats (Zhu et al., 2014).

Antimicrobial Properties

5-Nitro-2-aryl substituted-1H-benzimidazole libraries synthesized through microwave-assisted methods have displayed antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Hosamani et al., 2009).

properties

IUPAC Name

1-benzyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-17(19)12-6-7-14-13(8-12)15-10-16(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWRCUGAWHFPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356614
Record name 1-benzyl-5-nitro-1H-1,3-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-nitro-1H-1,3-benzimidazole

CAS RN

15207-93-9
Record name 1-benzyl-5-nitro-1H-1,3-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.